16,17-Dihydroxyviolanthrone

Catalog No.
S620622
CAS No.
128-59-6
M.F
C34H16O4
M. Wt
488.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16,17-Dihydroxyviolanthrone

CAS Number

128-59-6

Product Name

16,17-Dihydroxyviolanthrone

IUPAC Name

30,34-dihydroxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione

Molecular Formula

C34H16O4

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C34H16O4/c35-25-13-23-15-5-1-3-7-19(15)33(37)21-11-9-17-18-10-12-22-28-24(16-6-2-4-8-20(16)34(22)38)14-26(36)32(30(18)28)31(25)29(17)27(21)23/h1-14,35-36H

InChI Key

MGYICCKROPVHMA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC(=C4C5=C(C=CC(=C35)C2=O)C6=C7C4=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)O)O

Synonyms

16,17-dihydroxyviolanthrone, oxybenzone (dye)

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C4C5=C(C=CC(=C35)C2=O)C6=C7C4=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)O)O

The exact mass of the compound Dihydroxyviolanthrone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23126. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Benzopyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

16,17-Dihydroxyviolanthrone (CAS 128-59-6) is a large polycyclic aromatic hydrocarbon featuring a nine-ring fused π-conjugated core and two reactive bay-region hydroxyl groups. Industrially, it serves as the critical penultimate precursor in the synthesis of high-stability vat dyes, notably Vat Green 1, by bypassing the hazardous upstream oxidative coupling of benzanthrone [1]. In advanced materials research, its extended planar structure, low HOMO-LUMO gap, and reversible redox behavior make it a highly sought-after building block for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) [2]. The presence of free hydroxyl groups allows for direct custom alkylation, enabling precise tuning of solubility and intermolecular π-π stacking in solution-processable semiconductor applications [2].

Substituting 16,17-dihydroxyviolanthrone with its commercial downstream derivative, Vat Green 1 (16,17-dimethoxyviolanthrone), completely eliminates its synthetic utility for custom organic semiconductors, as the methoxy groups block the alkylation required for tuning solubility and π-π stacking [1]. Conversely, attempting to use upstream precursors like benzanthrone forces the buyer to perform harsh, low-yield oxidative coupling using manganese dioxide in concentrated sulfuric acid, generating significant hazardous waste [2]. Furthermore, substituting with smaller bay-region analogs such as 4,5-dihydroxyphenanthrene fails in electrochemical applications, as these smaller systems lack the extended Clar sextet stabilization necessary to support reversible two-electron oxidation to a stable quinone state [3].

Electrochemical Reversibility and Bay Quinone Stability

16,17-Dihydroxyviolanthrone undergoes fully reversible two-electron oxidation to violanthrone-16,17-quinone at room temperature, whereas the smaller analog 4,5-dihydroxyphenanthrene fails to show reversible quinone formation even at temperatures as low as 229 K [1].

Evidence DimensionReversibility of two-electron electrochemical oxidation
Target Compound DataFully reversible oxidation to stable bay quinone at room temperature
Comparator Or Baseline4,5-dihydroxyphenanthrene (Irreversible oxidation, reactive intermediate even at 229 K)
Quantified DifferenceComplete stabilization of the quinone state vs. failure to detect reversible quinone formation at 229 K
ConditionsCyclic voltammetry and spectroelectrochemical characterization

Guarantees stable, reversible redox cycling for organic electronic and energy storage applications where smaller bay-region compounds rapidly degrade.

Synthetic Efficiency in Custom Semiconductor Design

16,17-Dihydroxyviolanthrone provides free hydroxyl groups that achieve 60-71% yield in direct SN2 etherification with long-chain alkyl bromides (e.g., 1-bromooctane, 1-bromododecane), whereas the commercial dye Vat Green 1 is fully methylated and inert to these direct functionalization protocols [1].

Evidence DimensionYield of direct alkyl etherification for custom side-chains
Target Compound Data60-71% yield for custom alkylation (e.g., octyl, dodecyl)
Comparator Or BaselineVat Green 1 (16,17-dimethoxyviolanthrone) (0% yield, methoxy groups block direct alkylation)
Quantified Difference>60% absolute increase in direct functionalization yield
ConditionsReaction with alkyl bromides in DMF with potassium carbonate at 100 °C

Essential for researchers synthesizing solution-processable organic field-effect transistors (OFETs) who need to append custom alkyl chains to tune π-π stacking distance.

Bypass of Hazardous Upstream Oxidation in Dye Synthesis

Procuring 16,17-dihydroxyviolanthrone directly eliminates the need for the highly exothermic oxidative coupling of benzanthrone, which requires large excesses of manganese dioxide in concentrated fuming sulfuric acid and generates significant hazardous metal waste [1].

Evidence DimensionProcess safety and waste generation
Target Compound DataDirect starting material for methylation/alkylation (no strong oxidants required)
Comparator Or BaselineBenzanthrone (Requires MnO2 in concentrated H2SO4 for oxidative coupling)
Quantified DifferenceComplete elimination of heavy metal (Mn) oxidants and fuming sulfuric acid from the user's workflow
ConditionsIndustrial and laboratory synthesis of violanthrone derivatives

Streamlines the synthesis of custom vat dyes and organic semiconductors by removing a hazardous, waste-intensive, and difficult-to-scale process step.

Synthesis of Solution-Processable Organic Semiconductors

As a scaffold for OFET and OPV materials, where the free hydroxyl groups of 16,17-dihydroxyviolanthrone are alkylated with specific chains (e.g., 2-ethylhexyl, octyl) to optimize intermolecular stacking and charge mobility [1].

Precursor for Custom Vat Dyes

Used directly in methylation or specific alkylation reactions to produce Vat Green 1 and related high-stability polycyclic dyes, avoiding the handling of benzanthrone and strong oxidants[2].

Development of Reversible Redox Materials

Utilized in electrochemical energy storage or spectroelectrochemical sensors due to its highly stable, reversible transition between the dihydroxy and bay-quinone states, which smaller analogs cannot achieve[3].

XLogP3

7.3

UNII

GA294C8LU4

Other CAS

128-59-6

Wikipedia

16,17-dihydroxyviolanthrone

General Manufacturing Information

Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dihydroxy-: ACTIVE

Dates

Last modified: 08-15-2023

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